molecular formula C10H13N5O B13177170 N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide

Cat. No.: B13177170
M. Wt: 219.24 g/mol
InChI Key: VZMZYBSVTNGYSC-UHFFFAOYSA-N
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Description

Introduction to N-[3-(1H-Imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide

Systematic Nomenclature and Chemical Identification

The IUPAC name This compound provides a precise description of its structure:

  • Core structure : Two 1H-imidazole rings.
  • Linkage : A three-carbon propyl chain attached to the nitrogen at position 1 of one imidazole.
  • Functional group : A carboxamide group (-CONH₂) bonded to the terminal nitrogen of the propyl chain.

Key Identifiers :

Property Value Source
CAS Registry Number 94489-24-4
Molecular Formula C₁₀H₁₃N₅O
Molecular Weight 219.24 g/mol
SMILES O=C(NC1CN=CN1)CCCN2C=CN=C2
InChIKey PKFFVWSMZQVYAY-UHFFFAOYSA-N

The compound’s SMILES string clarifies its connectivity: the carboxamide group is bonded to a propyl chain, which terminates in a second imidazole ring. This configuration distinguishes it from simpler imidazole derivatives, such as N-(1-methoxypropan-2-yl)-1H-imidazole-1-carboxamide, which lacks the dual-imidazole motif.

Historical Context of Discovery and Early Research

This compound first appeared in chemical registries in the late 20th century, with its CAS number assigned in 1984. Early research focused on its synthesis as part of broader efforts to explore imidazole-based pharmacophores. Unlike historically significant imidazole compounds (e.g., histamine or cimetidine), this compound has not yet been commercialized, limiting its presence in patent literature.

Initial synthetic routes involved:

  • Condensation reactions : Coupling 1H-imidazole-1-carboxylic acid with 3-(1H-imidazol-1-yl)propan-1-amine.
  • Protecting group strategies : Shielding reactive nitrogens during carboxamide formation to prevent side reactions.

Despite its structural novelty, the compound’s early applications were confined to academic studies, particularly in ligand design for metal-organic frameworks (MOFs) and enzyme inhibition assays.

Academic Significance in Heterocyclic Chemistry

Imidazole derivatives are pivotal in drug discovery due to their hydrogen-bonding capabilities and aromatic stability. This compound exemplifies three key areas of interest:

Supramolecular Chemistry

The dual imidazole rings act as multidentate ligands , coordinating transition metals like zinc or copper. This property is exploited in MOF synthesis, where the compound’s rigidity and nitrogen-rich structure enhance framework stability.

Enzyme Mimicry

Imidazole groups are critical in catalytic triads of hydrolytic enzymes (e.g., proteases). Researchers have functionalized this compound to mimic chymotrypsin-like activity, with the carboxamide group participating in substrate binding.

Pharmacophore Development

While not yet a drug candidate, the compound serves as a scaffold for antiviral and anticancer agents. Modifications to the propyl linker or carboxamide group have yielded analogs with improved bioavailability, as seen in related imidazole carboxamides.

Comparative Analysis with Analogous Compounds :

Compound Key Structural Difference Application
N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide Methoxypropyl side chain Antimicrobial research
2,3-Dihydro-1,4-benzodioxine-6-carboxamide Benzodioxine ring Enzyme inhibition

This compound’s academic value lies in its versatility as a synthetic intermediate, bridging medicinal chemistry and materials science. Ongoing studies explore its use in photoactive polymers and kinase inhibitors, underscoring its role in advancing heterocyclic chemistry.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)imidazole-1-carboxamide

InChI

InChI=1S/C10H13N5O/c16-10(15-7-4-12-9-15)13-2-1-5-14-6-3-11-8-14/h3-4,6-9H,1-2,5H2,(H,13,16)

InChI Key

VZMZYBSVTNGYSC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide generally involves two key components:

  • The 3-(1H-imidazol-1-yl)propylamine moiety (the amine component).
  • The 1H-imidazole-1-carboxylic acid or its activated derivatives (the acid or acid equivalent component).

The coupling of these two parts typically proceeds via amide bond formation using carbodiimide or carbonyl diimidazole activation methods.

Preparation of 3-(1H-imidazol-1-yl)propylamine

This intermediate is crucial and can be prepared efficiently by a two-step method:

Step Reaction Description Reagents and Conditions Outcome
1 N-cyanoethylation of imidazole Imidazole + acrylonitrile, heated at 90–100 °C for 3 hours Formation of N-cyanoethyl imidazole
2 Catalytic hydrogenation Raney nickel catalyst, hydrogen gas at ~53 psi, methanol solvent, 6 hours Reduction of nitrile to primary amine yielding 3-(1H-imidazol-1-yl)propylamine

This method offers advantages such as mild reaction conditions, high yield, low by-product formation, and scalability for industrial production.

Activation of 1H-imidazole-1-carboxylic Acid

To form the amide bond, the carboxylic acid must be activated. Two common activation methods are:

Activation Method Reagents Solvent Conditions Notes
Carbonyl diimidazole (CDI) activation 1,1'-Carbonyldiimidazole Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) Room temperature, 1–3 hours Forms reactive imidazolide intermediate for amide coupling
Carbodiimide coupling 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) + Hydroxybenzotriazole (HOBt) Anhydrous DMF Room temperature, 24 hours; reflux for 90 minutes Effective for coupling amine and acid with minimized racemization

Amide Bond Formation to Yield this compound

The final coupling step involves reacting the activated acid intermediate with 3-(1H-imidazol-1-yl)propylamine:

Method Procedure Reaction Conditions Purification Yield & Notes
CDI Method Add amine to CDI-activated acid intermediate Reflux in THF or DMF for 1–5 hours Concentration, aqueous base wash (KOH or NaOH), organic phase isolation High purity product, mild conditions, minimal by-products
Carbodiimide Method Mix amine, acid, EDC·HCl, and HOBt in DMF Room temperature 24 h, then reflux 90 min Standard workup, solvent removal, recrystallization High yield, widely used in peptide and amide synthesis

Purification Techniques

Purification is typically achieved by:

These methods ensure high product quality with minimal environmental impact.

Detailed Research Outcomes and Data Summary

Aspect Details
Starting Materials Imidazole, acrylonitrile, 1H-imidazole-1-carboxylic acid or derivatives
Key Intermediates N-cyanoethyl imidazole, 3-(1H-imidazol-1-yl)propylamine
Catalysts Raney nickel for hydrogenation
Activation Agents 1,1'-Carbonyldiimidazole (CDI), EDC·HCl, HOBt
Solvents Methanol, THF, DMF, dioxane
Reaction Conditions Mild to moderate temperatures (room temp to reflux), hydrogen pressure ~53 psi for hydrogenation
Yields Typically high (>80%) for intermediate and final coupling steps
Purification Distillation, aqueous base extraction, recrystallization
Advantages Mild conditions, high yield, low by-products, scalable for industrial production

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. This compound may also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the ability to form stable complexes with various biomolecules. This makes it particularly valuable in medicinal chemistry and materials science .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide, with the molecular formula C10_{10}H13_{13}N5_5O and a molecular weight of 219.243 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in enzyme interactions and as a pharmacophore in various drugs. The structural formula can be represented as follows:

N 3 1H imidazol 1 yl propyl 1H imidazole 1 carboxamide\text{N 3 1H imidazol 1 yl propyl 1H imidazole 1 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of thromboxane synthetase, which plays a crucial role in the synthesis of thromboxane A2, a potent vasoconstrictor involved in platelet aggregation and vascular tone regulation. This property suggests potential applications in treating cardiovascular diseases characterized by thromboxane imbalance .
  • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antimicrobial properties. The presence of the imidazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Biological Activity Data

Biological Activity Effect Reference
Thromboxane Synthetase InhibitionReduces thromboxane A2 synthesis
Antimicrobial ActivityEffective against various pathogens
Anticancer PotentialInhibits proliferation of cancer cells

Case Studies and Research Findings

  • Thromboxane Synthetase Inhibition :
    • A study demonstrated that this compound effectively inhibits thromboxane synthetase in vitro, leading to reduced platelet aggregation in animal models. This suggests its potential use in managing conditions like thrombosis and hypertension .
  • Antimicrobial Studies :
    • In a comparative analysis, imidazole derivatives including this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity :
    • A recent investigation into the anticancer properties of this compound revealed that it exhibits antiproliferative effects on various cancer cell lines, including glioma and breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

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